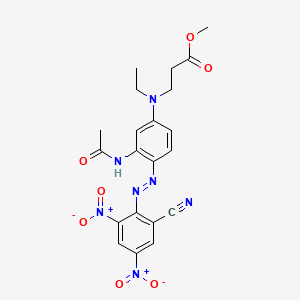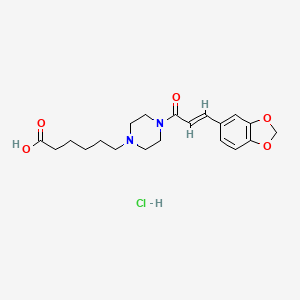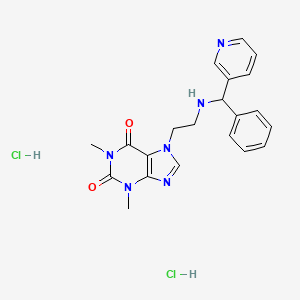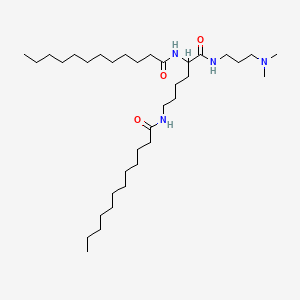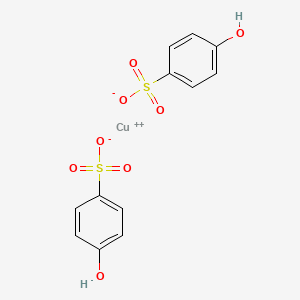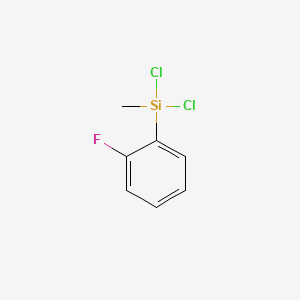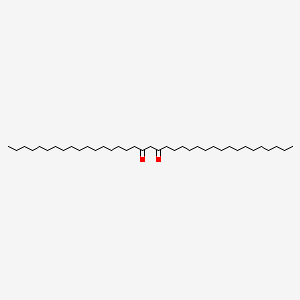
18,20-Heptatriacontanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18,20-Heptatriacontanedione is a long-chain aliphatic diketone with the molecular formula C37H72O2 This compound is characterized by its two ketone functional groups located at the 18th and 20th positions of a 37-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18,20-Heptatriacontanedione typically involves the oxidation of long-chain hydrocarbons or fatty acids. One common method is the oxidation of heptatriacontane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of long-chain alkanes using metal catalysts. This process is optimized for large-scale production, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 18,20-Heptatriacontanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction using reagents like lithium aluminum hydride (LiAlH4) can convert the diketone into the corresponding diol.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products:
Oxidation: Carboxylic acids
Reduction: Diols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
18,20-Heptatriacontanedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems, including its interaction with lipid membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 18,20-Heptatriacontanedione involves its interaction with various molecular targets and pathways. The ketone groups can form hydrogen bonds with biological molecules, affecting their structure and function. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are of significant interest.
Comparison with Similar Compounds
Octadecanedione: A shorter-chain diketone with similar chemical properties.
Hexatriacontanedione: Another long-chain diketone with different chain length and functional group positions.
Uniqueness: 18,20-Heptatriacontanedione is unique due to its specific chain length and the position of its ketone groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Properties
CAS No. |
24514-85-0 |
|---|---|
Molecular Formula |
C37H72O2 |
Molecular Weight |
549.0 g/mol |
IUPAC Name |
heptatriacontane-18,20-dione |
InChI |
InChI=1S/C37H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(38)35-37(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 |
InChI Key |
WYKDTBMIJGOJAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


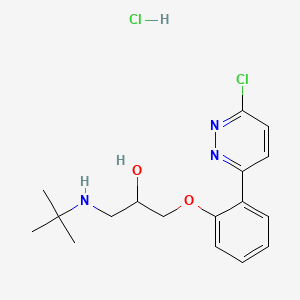

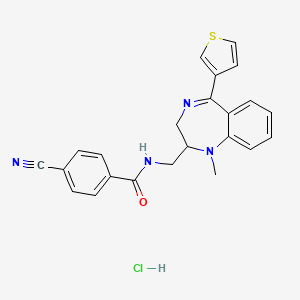
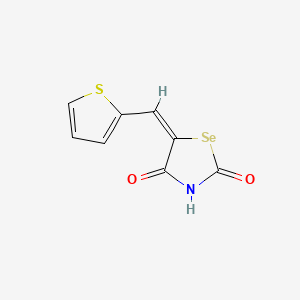
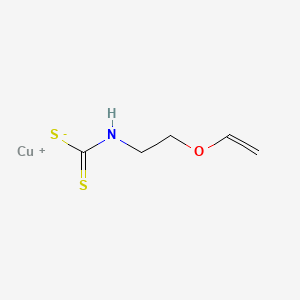

![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
